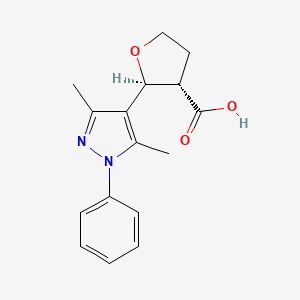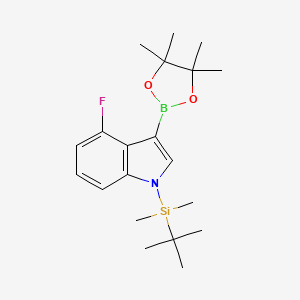![molecular formula C8H18O2S2 B13367234 1,3-Bis[(2-hydroxyethyl)thio]butane CAS No. 5335-14-8](/img/structure/B13367234.png)
1,3-Bis[(2-hydroxyethyl)thio]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(2-hydroxyethyl)thio]butane: is an organic compound with the molecular formula C8H18O2S2 It is a derivative of butane where two hydrogen atoms are replaced by 2-hydroxyethylthio groups
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis[(2-hydroxyethyl)thio]butane can be synthesized through a multi-step process involving the reaction of 1,3-dibromobutane with 2-mercaptoethanol . The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like methanol . The reaction conditions include moderate temperatures and controlled addition of reagents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 1,3-Bis[(2-hydroxyethyl)thio]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as .
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, moderate temperatures.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Alkyl halides: from substitution reactions
科学的研究の応用
1,3-Bis[(2-hydroxyethyl)thio]butane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings to enhance their properties
作用機序
The mechanism of action of 1,3-Bis[(2-hydroxyethyl)thio]butane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can modulate enzyme activity and affect various biochemical pathways. The hydroxyl groups in the compound also contribute to its reactivity and ability to form hydrogen bonds, further influencing its biological activity .
類似化合物との比較
- 1,4-Bis[(2-hydroxyethyl)thio]butane
- 1,2-Bis[(2-hydroxyethyl)thio]ethane
- 1,3-Bis[(2-hydroxyethyl)thio]propane
Comparison: 1,3-Bis[(2-hydroxyethyl)thio]butane is unique due to its specific substitution pattern on the butane backbone, which imparts distinct chemical and physical properties. Compared to 1,4-Bis[(2-hydroxyethyl)thio]butane, it has different reactivity and solubility characteristics. The presence of hydroxyl groups in specific positions allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
5335-14-8 |
|---|---|
分子式 |
C8H18O2S2 |
分子量 |
210.4 g/mol |
IUPAC名 |
2-[3-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol |
InChI |
InChI=1S/C8H18O2S2/c1-8(12-7-4-10)2-5-11-6-3-9/h8-10H,2-7H2,1H3 |
InChIキー |
IMUKMTAMDNNXIV-UHFFFAOYSA-N |
正規SMILES |
CC(CCSCCO)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367165.png)
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367172.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)

![6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide](/img/structure/B13367193.png)

![Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)
![N-benzyl(5-{[benzyl(methyl)amino]methyl}-2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine](/img/structure/B13367215.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367219.png)

![6-(1H-pyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13367235.png)
